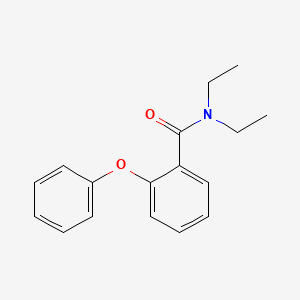

N,N-diethyl-2-phenoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N,N-diethyl-2-phenoxybenzamide |

InChI |

InChI=1S/C17H19NO2/c1-3-18(4-2)17(19)15-12-8-9-13-16(15)20-14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3 |

InChI Key |

JZCRWVZFWUXCMW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N,n Diethyl 2 Phenoxybenzamide and Analogues

Retrosynthetic Disconnection Analysis

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. scripps.edu For N,N-diethyl-2-phenoxybenzamide, two primary disconnections are considered:

C-N Bond Disconnection: The most evident disconnection is at the amide bond. This breaks the molecule into 2-phenoxybenzoic acid and diethylamine (B46881). This approach is common for amide synthesis.

C-O Bond Disconnection: The second key disconnection is the ether linkage of the phenoxy group. This suggests that the 2-phenoxybenzoic acid precursor can be synthesized from a phenol (B47542) and a suitably substituted benzoic acid derivative.

These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Amide Bond Formation Protocols

The formation of the amide bond is a crucial step in the synthesis of this compound. This transformation involves the reaction of a carboxylic acid (or its activated derivative) with an amine. luxembourg-bio.com

Direct Condensation Approaches

Direct condensation involves the reaction of a carboxylic acid and an amine at high temperatures to form an amide with the elimination of water. luxembourg-bio.com While simple, this method often requires harsh conditions that may not be suitable for complex molecules. For the synthesis of this compound, this would involve heating 2-phenoxybenzoic acid with diethylamine.

Coupling Reagent Mediated Reactions

To circumvent the high temperatures of direct condensation, coupling reagents are widely used to activate the carboxylic acid, facilitating amide bond formation under milder conditions. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. nih.gov

Several classes of coupling reagents are available, each with its own advantages. peptide.comuni-kiel.de

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. luxembourg-bio.compeptide.com The reaction of 2-phenoxybenzoic acid with a carbodiimide (B86325) forms a reactive O-acylisourea intermediate, which then reacts with diethylamine to yield the desired amide. luxembourg-bio.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and reduce racemization in chiral substrates. nih.govpeptide.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. peptide.com

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are known for their high reactivity and are often used in solid-phase peptide synthesis, a field with extensive research on amide bond formation. peptide.comcsic.es

A study on the synthesis of N-(nitrophenyl)benzamides utilized various combinations of coupling reagents including DCC, Oxyma Pure, EDC, and COMU for the amide formation step. mdpi.com Another protocol for amide bond formation with electron-deficient amines found that using 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount of HOBt and DIPEA gave the best results. nih.gov

Catalyst Systems for Amidation Efficiency

Catalysts can be employed to enhance the efficiency of amide bond formation. For instance, copper nanoparticles supported on zeolite Y have been shown to be an effective catalyst for the synthesis of amides from tertiary amines and acid anhydrides. researchgate.net While this specific example details the synthesis of N,N-diethylbenzamide from triethylamine (B128534) and benzoic anhydride, the principle of using catalytic systems to promote amidation is a key strategy in modern organic synthesis. researchgate.net

Phenoxy Moiety Construction

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. govtpgcdatia.ac.in For the synthesis of 2-phenoxybenzoic acid and its analogues, the Ullmann condensation is a widely used method. scispace.commdpi.comorganic-chemistry.org

The Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide. scispace.comorganic-chemistry.org In the context of synthesizing 2-phenoxybenzoic acid, this would typically involve the reaction of a phenol with 2-chlorobenzoic acid or 2-bromobenzoic acid in the presence of a copper catalyst and a base. scispace.comvu.edu.au Modified Ullmann couplings have been shown to give good yields for the preparation of a series of 2-phenoxybenzoic acids. scispace.comvu.edu.au Research has shown that microwave-assisted Ullmann condensation can produce substituted 2-phenoxybenzoic acid derivatives in high yields with short reaction times. researchgate.net

The choice of reactants can be varied to produce a range of analogues. For example, substituted phenols can be reacted with 2-halobenzoic acids to introduce different groups onto the phenoxy ring. vu.edu.au Similarly, different halogenated benzoic acids can be used.

Transition-Metal Catalyzed C-O Cross-Coupling Methods

The formation of the 2-phenoxybenzoyl core is a critical step, primarily achieved through the construction of a carbon-oxygen (C-O) bond between two aromatic rings. Transition-metal catalysis is the most effective approach for this transformation, with the Ullmann condensation being a historically significant and widely used method. wikipedia.orgorganic-chemistry.org

The Ullmann condensation, or Ullmann-type reaction, involves the copper-promoted coupling of an aryl halide with an alcohol or phenol to form a diaryl ether. wikipedia.orgmdpi.com Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.org The aryl halide typically needs to be activated by electron-withdrawing groups to facilitate the reaction. wikipedia.org For the synthesis of the 2-phenoxybenzoic acid precursor, this involves the coupling of a 2-halobenzoic acid with a phenol.

Modern advancements have led to the development of milder and more efficient catalytic systems. These improved methods often utilize soluble copper(I) or copper(II) salts in combination with ligands that stabilize the copper catalyst and accelerate the reaction, allowing for lower reaction temperatures and broader substrate scopes. mdpi.comorganic-chemistry.org Ligands such as N,N-dimethylglycine, diamines, and acetylacetonate (B107027) have proven effective in promoting these C-O coupling reactions. wikipedia.orgorganic-chemistry.org For instance, the use of CuO nanoparticles has been shown to effectively catalyze the C-O bond formation between phenols and aryl bromides at room temperature. mdpi.com A copper-catalyzed Ullmann-like ether synthesis has been successfully employed to couple 2-iodobenzoic acid derivatives with phenols to generate the corresponding 2-phenoxybenzoic acid scaffolds. mdpi.com

| Catalyst System | Aryl Halide | Nucleophile | Conditions | Yield | Reference |

| Cu/CuI | 2-Iodo-3-(trifluoromethyl)benzoic acid | 4-Fluorophenol | Pyridine (B92270), DBU, DMF, 160 °C | High | mdpi.com |

| CuO-NPs (3 mol%) | Substituted Aryl Bromide | Phenol | KOH, DMAc, Room Temp. | Excellent | mdpi.com |

| CuI | Aryl Iodide/Bromide | Phenol | N,N-Dimethylglycine, K2CO3, Dioxane, 90 °C | Good to Excellent | organic-chemistry.org |

| Copper Metal | 4-Chloronitrobenzene | Phenol | KOH, High Temp. | N/A | wikipedia.org |

While the Buchwald-Hartwig amination is renowned for C-N bond formation, related palladium-catalyzed cross-coupling methodologies also exist for C-O bond formation. wikipedia.orgorganic-chemistry.org These reactions can serve as an alternative to copper-catalyzed systems, often proceeding under milder conditions with a broader range of functional group tolerance, though Ullmann-type reactions remain prevalent for diaryl ether synthesis. wikipedia.orgsnnu.edu.cn

Diethylamino Group Incorporation and Modification

The introduction of the N,N-diethylamide functional group is typically the final key step in the synthesis of the title compound. This is accomplished by forming an amide bond between the carboxylic acid of the 2-phenoxybenzoyl core and diethylamine.

The most direct and common strategy for forming the N,N-diethylamide is the condensation of 2-phenoxybenzoic acid with diethylamine. Since direct reaction is inefficient, the carboxylic acid must first be activated. A variety of coupling reagents are employed for this purpose. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) and 2-chloro-N-methylpyridinium iodide (Mukaiyama reagent) with a base like diisopropylethylamine (DIPEA) have been used to successfully synthesize related 2-phenoxybenzamides. mdpi.comresearchgate.net

Another effective method involves the use of titanium tetrachloride (TiCl4) in pyridine. nih.gov This system facilitates the direct condensation of carboxylic acids and amines. Studies on the synthesis of various N,N-diethylamides from substituted benzoic acids and diethylamine have shown that this method provides satisfactory yields, although they can be lower than those for secondary amides, likely due to the steric hindrance of diethylamine. nih.gov The electronic nature of the benzoic acid can also influence the reaction, with electron-withdrawing groups on the aromatic ring leading to higher yields. nih.gov

| Carboxylic Acid | Amine | Coupling System | Conditions | Yield | Reference |

| 2-Phenoxybenzoic acid derivative | Substituted Aniline | Mukaiyama Reagent, DIPEA | CH2Cl2, 0 °C to rt | High | mdpi.comresearchgate.net |

| Substituted Benzoic Acid | Diethylamine | TiCl4, Pyridine | 85 °C | 77-85% | nih.gov |

| 2-Nitrobenzoic Acid | Diethylamine | TiCl4, Pyridine | 85 °C | 83% | nih.gov |

| Phenylacetic Acid | Diethylamine | TiCl4, Pyridine | 85 °C | 85% | nih.gov |

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. organic-chemistry.org While not a direct route to this compound from 2-phenoxybenzoic acid, this pathway is crucial for synthesizing analogues or precursors where the amine group is attached to an alkyl rather than a carbonyl carbon.

The process generally proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ. chim.it A wide range of reducing agents can be used, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices due to their mildness and selectivity. organic-chemistry.orggoogle.com Modern methods also employ catalytic systems, including those based on earth-abundant metals like iron, which can catalyze the reductive amination of aldehydes and ketones with aqueous ammonia (B1221849) and hydrogen gas, offering a sustainable approach to primary amine synthesis. sci-hub.se This methodology is highly valuable for producing diverse amine-containing building blocks that can be further elaborated into complex target molecules. chim.it

Synthesis of Stereoisomeric Forms of this compound

While this compound itself is an achiral molecule, the synthesis of its chiral analogues, where stereocenters are present on the phenoxy or benzamide (B126) portions, requires asymmetric synthesis strategies. These methods are designed to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer or diastereomer over others.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgtcichemicals.com After the desired stereocenter has been created, the auxiliary is removed. This multi-step process typically involves:

Covalent attachment of the chiral auxiliary to the substrate.

A diastereoselective reaction, guided by the stereochemistry of the auxiliary.

Cleavage of the auxiliary to release the enantioenriched product. wikipedia.org

For example, in the synthesis of chiral carboxylic acid precursors for phenoxybenzamide analogues, a prochiral molecule could be coupled to a chiral auxiliary like an Evans oxazolidinone or a pantolactone derivative. wikipedia.orgnih.gov The resulting adduct can then undergo a stereoselective reaction, such as an alkylation or a cycloaddition. For instance, chiral auxiliaries derived from D- and L-pantolactone have been used to perform asymmetric [4+2] cycloadditions, achieving high diastereoselectivity (>90% d.e.). nih.gov The auxiliary is then hydrolytically cleaved, often under basic conditions, to yield the desired enantiomerically-enriched carboxylic acid, which can subsequently be converted to the target amide. nih.gov

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (d.e.) | Reference |

| (S)-Pantolactone | [4+2] Cycloaddition | Acrylate | >90% | nih.gov |

| Evans Oxazolidinone | Aldol Reaction | N-Acyloxazolidinone | High | tcichemicals.com |

| trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylate Ester | ~90% (10:1 d.r.) | wikipedia.org |

Asymmetric catalysis is a powerful alternative to the use of stoichiometric chiral auxiliaries. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product from a prochiral substrate. diva-portal.org The catalyst, which can be a transition metal complex with a chiral ligand or a metal-free organocatalyst, creates a chiral environment for the reaction, favoring the formation of one stereoisomer. nih.gov

In the context of synthesizing chiral precursors for this compound analogues, asymmetric catalysis can be applied to various transformations. For instance, the asymmetric hydrogenation of a prochiral olefin precursor using a chiral rhodium or iridium catalyst can establish a stereocenter with high enantioselectivity. diva-portal.org Similarly, chiral N-heterocyclic carbene (NHC) catalysts can be used for enantioselective sulfonylation or other bond-forming reactions. nih.gov Asymmetric intramolecular amination reactions, catalyzed by palladium complexes with chiral ligands like (S)-DTBM-SEGPHOS, have been used to construct C-N atropisomers, which represents another class of stereoisomeric precursors. snnu.edu.cn This strategy is highly efficient and atom-economical, providing direct access to chiral building blocks for complex molecule synthesis. nih.gov

| Catalyst/Ligand System | Reaction Type | Substrate Type | Stereoselectivity | Reference |

| Pd(OAc)2 / (S)-DTBM-SEGPHOS | Intramolecular Amination | Enamine | Excellent e.e. | snnu.edu.cn |

| Ir-N,P Complexes | Asymmetric Hydrogenation | Fluoroalkenes | High e.e. | diva-portal.org |

| Chiral NHC Catalyst | Enantioselective Sulfonylation | Acryloylbenzaldehyde | 87-98% e.e. | nih.gov |

| Chiral Biimidazoline-NiBr2 | Asymmetric Cross-Coupling | Alkenes | High e.e. | nih.gov |

Chiral Resolution Techniques

The generation of enantiomerically pure compounds is critical in many areas of chemical and pharmaceutical research. For chiral amides like this compound and its analogues, which may possess stereogenic centers or exhibit atropisomerism, several chiral resolution techniques are employed. The most prominent methods are High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) and classical resolution through the formation of diastereomeric salts. nih.govd-nb.info

HPLC with CSPs is a widely used analytical and preparative method for separating enantiomers. nih.govcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of compounds, including amides. csfarmacie.czwindows.net The separation mechanism relies on the differential transient interactions (e.g., hydrogen bonding, dipole-dipole, and steric interactions) between the enantiomers and the chiral selector immobilized on the stationary phase. csfarmacie.cz The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., 2-propanol or ethanol), is crucial for achieving optimal resolution. ymc.co.jpymc.co.jp Additives such as diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can be used to improve peak shape and resolution by minimizing unwanted interactions with the silica (B1680970) support. windows.netresearchgate.net

Classical resolution is an alternative, well-established method that involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. onyxipca.com These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. onyxipca.com For a racemic carboxylic acid precursor to an amide, chiral amines such as (S)-(-)-α-phenylethylamine can be used as resolving agents. mdpi.com Conversely, a racemic amine can be resolved using a chiral acid. After separation, the desired diastereomer is treated to cleave the resolving agent, yielding the enantiomerically pure compound. Selecting the appropriate resolving agent and crystallization solvent is critical for the efficiency of this process. onyxipca.com

Table 1: Examples of Chiral Stationary Phases and Conditions for Amide Separation This table is illustrative and based on general methods for chiral amide separations.

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Common Additive | Principle/Application Notes | Reference |

|---|---|---|---|---|

| CHIRAL ART Cellulose-SJ | n-hexane / ethanol | 0.1% Diethylamine (DEA) | Immobilized polysaccharide-based phase, effective for separating compounds like phenoxybenzamine (B1677643). ymc.co.jp The additive improves the peak shape for basic analytes. windows.net | windows.netymc.co.jp |

| Chiralcel OD-H | Supercritical CO₂ / Methanol | Isopropylamine (IPA) | Coated polysaccharide-based phase. In Supercritical Fluid Chromatography (SFC), basic modifiers can increase retention but may decrease resolution. researchgate.net | researchgate.net |

| CHIRAL ART Amylose-SA | n-hexane / 2-propanol | None specified | Immobilized amylose-based phase, suitable for high-throughput screening of chiral separation conditions. ymc.co.jp | ymc.co.jp |

| Diastereomeric Amides on Silica Gel | Hexane / Ethyl Acetate | N/A | This is not a CSP method but a separation of covalently bonded diastereomers (e.g., from camphorsultam) on standard silica gel. mdpi.com | mdpi.com |

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a fundamental exercise in synthetic chemistry aimed at maximizing product yield and purity while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, this process typically involves the systematic adjustment of several key parameters. The synthesis generally proceeds via two main stages: the formation of the 2-phenoxybenzoic acid core, often through a copper-catalyzed Ullmann condensation, followed by the coupling of this acid (or its activated derivative) with diethylamine. mdpi.comresearchgate.net Optimization efforts focus on reagent stoichiometry, catalyst selection and loading, and the physical parameters of the reaction environment.

Solvent Effects and Reaction Kinetics

The choice of solvent is critical as it can profoundly influence reaction rates and even alter reaction pathways. wikipedia.org Solvents affect the solubility of reactants, reagents, and intermediates, and they can stabilize or destabilize transition states, thereby directly impacting the reaction kinetics. wikipedia.org

For the synthesis of diaryl ethers via Ullmann-type couplings and for subsequent amide bond formations, polar aprotic solvents are frequently the medium of choice. mdpi.comwhiterose.ac.uk Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are effective because they can dissolve a wide range of organic substrates and inorganic salts (like bases) while being relatively inert. whiterose.ac.ukgoogle.com Their high polarity helps to stabilize charged intermediates and transition states that are common in both Ullmann and amidation reactions. wikipedia.org In some modern dehydrogenative coupling methods for amide synthesis, less polar solvents like diethyl ether or methyl tert-butyl ether (MTBE) have been used effectively in conjunction with specific ruthenium catalysts. nih.govacs.org

Reaction kinetics are also strongly influenced by the solvent. In S_N2 reactions, for instance, switching from a protic solvent (which can hydrogen-bond with and deactivate the nucleophile) to a polar aprotic solvent can lead to a significant increase in the reaction rate. wikipedia.org Hydrothermal conditions (water at high temperature and pressure) have also been explored for amide synthesis, where water itself can act as a catalyst; under these conditions, reaction rates show a strong dependence on pH. researchgate.net

Table 2: Properties of Solvents Relevant to this compound Synthesis

| Solvent | Dielectric Constant (at 25°C) | Boiling Point (°C) | Type | Typical Use | Reference |

|---|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | Ullmann ether synthesis, amide coupling | mdpi.comwhiterose.ac.uk |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Polar Aprotic | Ullmann ether synthesis | mdpi.comgoogle.com |

| Tetrahydrofuran (THF) | 7.5 | 66 | Polar Aprotic | Amide coupling, organometallic reactions | nih.govacs.org |

| Acetonitrile | 37.5 | 82 | Polar Aprotic | Amide coupling | google.comnih.gov |

| Dichloromethane (DCM) | 8.9 | 40 | Polar Aprotic | Amide coupling, workup/extraction | researchgate.netgoogle.com |

| Pyridine | 12.4 | 115 | Polar Aprotic / Base | Ullmann ether synthesis (solvent and base) | mdpi.comresearchgate.net |

Temperature and Pressure Influence

Temperature is a critical parameter for controlling reaction rates. Most chemical reactions, including the steps to synthesize this compound, proceed faster at higher temperatures due to the increased kinetic energy of the molecules. The Ullmann condensation to form the diaryl ether linkage, for example, often requires high temperatures, with reaction conditions of 160°C being reported. mdpi.comresearchgate.net Similarly, amide bond formation can be accelerated by heating.

Pressure is a less commonly manipulated variable in standard laboratory synthesis but can have a significant impact under specific conditions. Thermodynamic modeling of simple amide bond formation in aqueous systems suggests that while synthesis is favored by higher temperatures at ambient pressure, it becomes more favorable at lower temperatures under extremely high pressures (>15,000 bar). whoi.edu For most research applications involving this compound, reactions are conducted at atmospheric pressure. The influence of pressure becomes more relevant in specialized applications or industrial processes, such as those employing supercritical fluids or hydrothermal conditions. researchgate.netresearchgate.net

Scalable Synthetic Routes for Research Applications

For this compound, a common and scalable laboratory synthesis has been reported. rsc.org The general strategy can be broken down into two key transformations, both of which are well-established in organic chemistry:

Synthesis of 2-Phenoxybenzoic Acid: This intermediate is typically prepared via an Ullmann condensation. This involves the copper-catalyzed coupling of a 2-halobenzoic acid (e.g., 2-iodobenzoic acid or 2-chlorobenzoic acid) with phenol in the presence of a base (like potassium carbonate or a non-nucleophilic amine base like DBU) and a polar aprotic solvent such as DMF or pyridine. mdpi.comresearchgate.net While effective, traditional Ullmann conditions often require high temperatures and stoichiometric copper, which can complicate purification. Modern variations using catalytic amounts of copper or palladium with specific ligands may offer milder and more scalable conditions.

Amidation: The prepared 2-phenoxybenzoic acid is then coupled with diethylamine to form the final this compound. A highly scalable method for this step is the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with diethylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Alternatively, direct coupling of the carboxylic acid and amine can be achieved using a wide variety of coupling agents such as EDC, HBTU, or BOP, which are common in peptide synthesis and often provide high yields under mild conditions. nih.govacs.orggoogle.com

For research applications, a route that avoids chromatographic purification at the final step is highly desirable for scalability. Crystallization is often the preferred method for purification on a larger scale. Therefore, developing a synthetic sequence that consistently produces a crude product of high enough purity to be purified by a single crystallization is a primary goal in creating a scalable route.

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Techniques

Spectroscopic techniques provide invaluable insights into the molecular structure, bonding, and electronic environment of N,N-diethyl-2-phenoxybenzamide.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzamide (B126) and phenoxy rings, as well as the ethyl groups. The diethylamino protons would likely appear as two sets of signals (a quartet and a triplet) due to coupling with each other. The aromatic region would be complex due to the overlapping signals of the two phenyl rings. 2D NMR techniques would be essential for resolving these overlaps and assigning each proton and carbon. For instance, HMBC would reveal long-range couplings between the carbonyl carbon and the protons on the adjacent aromatic ring and the N-ethyl groups, helping to define the orientation of these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Structures

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| Aromatic CH | 6.8 - 7.5 | 115 - 135 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-N | - | 135 - 145 |

| N-CH₂ | ~3.4 (q) | ~40 |

| CH₃ | ~1.2 (t) | ~13 |

Note: These are predicted values and would require experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the determination of the molecular formula with a high degree of confidence. For this compound (C₁₇H₁₉NO₂), the exact mass can be calculated and then compared to the experimentally determined mass. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for such measurements, often providing mass accuracy in the sub-ppm range nih.govnih.gov.

The validation of the molecular formula of this compound would involve observing the protonated molecule [M+H]⁺ in the mass spectrum and matching its measured mass-to-charge ratio (m/z) to the calculated value.

Table 2: Calculated and Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) | Expected Ion [M+H]⁺ (m/z) |

| C₁₇H₁₉NO₂ | 269.1416 | 270.1489 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment. The vibrational modes are sensitive to the molecular conformation.

For this compound, the IR and Raman spectra would be dominated by bands corresponding to the vibrations of the amide and ether functional groups, as well as the aromatic rings. The position of the carbonyl (C=O) stretching band in the IR spectrum is particularly sensitive to the electronic environment and conformation. For related N,N-diethylbenzamides, this band typically appears in the region of 1630-1660 cm⁻¹ researchgate.net. The C-O-C stretching vibrations of the phenoxy group would be expected in the 1200-1250 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings and the ethyl groups would appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

Conformational analysis of similar compounds, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, has shown that the carbonyl stretching frequency can be used to distinguish between different conformers in solution nih.gov. It is plausible that this compound would also exhibit distinct conformers that could be identified through careful analysis of its vibrational spectra.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O (amide) | Stretching | 1630 - 1660 |

| C-O-C (ether) | Asymmetric Stretching | 1200 - 1250 |

| C-N (amide) | Stretching | 1350 - 1450 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

X-ray Crystallography of this compound and its Co-crystals

Single Crystal Growth Techniques

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. For organic molecules like this compound, common techniques for crystal growth include slow evaporation from a suitable solvent or solvent mixture, and vapor diffusion rsc.orgresearchgate.net. The choice of solvent is critical and is often determined empirically. A systematic screening of various solvents with different polarities would be necessary to find the optimal conditions for growing crystals suitable for X-ray analysis. The slow evaporation method, where a saturated solution of the compound is allowed to evaporate slowly over several days or weeks, is a widely used and often successful technique researchgate.net.

Solid-State Conformational Analysis

The crystal structure of this compound would reveal its preferred conformation in the solid state. Analysis of related structures, such as 2-benzoyl-N,N-diethylbenzamide, has shown that polymorphism can occur, where the same compound crystallizes in different forms with distinct molecular conformations and packing arrangements mdpi.com. The conformation of the N,N-diethylamide group and the relative orientation of the phenoxy and benzamide rings are of particular interest.

In the solid state, the conformation is influenced by intramolecular forces, such as steric hindrance and electronic interactions, as well as intermolecular forces, including hydrogen bonding (if applicable), van der Waals interactions, and π-π stacking. The crystal structure of N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, for example, shows two independent molecules in the asymmetric unit with different hydrogen-bonding patterns, highlighting the conformational flexibility of such molecules researchgate.net.

For this compound, key conformational parameters would be the torsion angles defining the orientation of the diethylamino group relative to the carbonyl group and the dihedral angle between the two aromatic rings. These parameters would be precisely determined from the crystallographic data.

Table 4: Representative Crystallographic Data for a Related Benzamide Derivative (Form II of 2-Benzoyl-N,N-diethylbenzamide) mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.153(3) |

| b (Å) | 10.027(3) |

| c (Å) | 15.548(5) |

| β (°) | 99.180(10) |

| Volume (ų) | 1561.4(8) |

| Z | 4 |

This data is for a related compound and serves as an example of the type of information obtained from an X-ray crystallographic study.

Intermolecular Interactions in Crystal Lattice

The determination of intermolecular interactions within a crystal lattice is fundamentally reliant on single-crystal X-ray diffraction analysis. This technique elucidates the three-dimensional arrangement of molecules in the solid state, revealing non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions that dictate the crystal packing.

A thorough review of scientific databases, including the Cambridge Structural Database (CSD), indicates that the specific crystal structure of this compound has not been reported. Consequently, a detailed, experimentally verified account of its intermolecular interactions in a crystal lattice is not available in the current scientific literature. For related compounds, such as 2-benzoyl-N,N-diethylbenzamide, studies have revealed various packing arrangements influenced by different polymorphs, but this data cannot be directly extrapolated to this compound.

Conformational Preferences and Dynamics in Solution

The behavior of a molecule in solution, including its preferred shapes (conformations) and the dynamics of their interconversion, is critical to understanding its properties and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing molecular conformation in solution. Specifically, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close to each other in space, providing crucial distance constraints for building a three-dimensional model of the predominant solution-state conformation.

Despite the utility of this technique, dedicated experimental studies using NOESY or other advanced NMR methods to specifically determine the conformational preferences and dynamics of this compound in solution have not been found in the reviewed scientific literature. Such an analysis would be necessary to understand the spatial relationship between the phenoxy group, the benzamide ring, and the flexible N,N-diethyl groups.

In the absence of experimental data, computational chemistry provides robust methods for exploring the conformational landscape of a molecule. Theoretical conformational searches, using methods such as molecular mechanics, Density Functional Theory (DFT), or Monte Carlo simulations, can identify low-energy conformers and estimate their relative populations. These methods calculate the potential energy of the molecule as a function of its geometry, mapping out the most stable arrangements.

A review of the literature indicates that a specific theoretical conformational analysis for this compound has not been published. While computational studies have been performed on structurally similar amides to determine stable conformers in the gas phase and in solution, this specific molecule has not been the subject of such a detailed computational investigation.

Structure Activity Relationship Sar Studies of N,n Diethyl 2 Phenoxybenzamide Derivatives

Systematic Modifications of the Benzamide (B126) Core

The benzamide core, consisting of the N,N-diethylamide group and its attached phenyl ring, is a critical component for molecular interaction. Modifications to this core can significantly influence the compound's biological activity through steric and electronic effects.

Substituents on the phenyl ring of the benzamide core can drastically alter a compound's activity by modifying its electronic and steric properties. acs.orgnih.gov These effects influence how the molecule fits into a biological target and the electronic nature of its interactions, such as hydrogen bonding or pi-stacking.

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl, hydroxyl (-OH), and alkoxy (-OR) groups, increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient areas of a receptor. nih.gov Conversely, EWGs, like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3), decrease the ring's electron density. acs.orgresearchgate.net In a study on benzamide derivatives as QcrB inhibitors for Mycobacterium tuberculosis, replacing electron-rich substituents with strong electron-deficient groups like fluoro or difluoro groups at the C-5 position of the benzamide core led to a significant decrease in potency. mdpi.com For example, compound 4za with a difluoro substitution was less active than derivatives with more electron-rich groups. mdpi.com

The following table illustrates how different substituents on the benzamide phenyl ring impact biological activity in a series of related carboxamide inhibitors. mdpi.com

| Compound | Substituent at C-5 of Benzamide Ring | Biological Activity (IC90, µM) |

|---|---|---|

| 4d | -OCH3 (Methoxy) | 0.90 |

| 4h | 3-Pyridine | 7.5 |

| 4za | -CHF2 (Difluoro) | 12 |

| 4z | -F (Fluoro) | 68 |

The amide bond is a crucial functional group but can be susceptible to enzymatic hydrolysis, leading to poor metabolic stability. mdpi.com Bioisosteric replacement, where the amide is swapped for a group with similar steric and electronic properties, is a common strategy to improve pharmacokinetic profiles while retaining biological activity. mdpi.comstereoelectronics.orgslideshare.net

Common isosteres for the amide group include:

Thioamides: Replacing the carbonyl oxygen with sulfur.

Ureas and Sulfonamides: These groups maintain the hydrogen bond donor/acceptor pattern of the parent amide. slideshare.net

Heterocycles: Five-membered rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles are frequently used as stable, non-classical isosteres that can mimic the geometry of the trans amide bond. mdpi.comslideshare.net In one study, replacing an amide group with a 1,2,4-oxadiazole (B8745197) ring was a key design step. slideshare.net

Reversed Amides: Inverting the amide linkage can alter the orientation of the hydrogen bond donor and acceptor groups, which may lead to different interactions with a target.

The choice of isostere depends on the specific role the amide group plays in binding to its target. mdpi.com The table below summarizes common bioisosteric replacements for the amide linkage.

| Original Group | Bioisostere | Key Features |

|---|---|---|

| Amide (-CONH-) | Thioamide (-CSNH-) | Similar size, different H-bonding properties |

| Amide (-CONH-) | Urea (-NHCONH-) | Maintains H-bond donor/acceptor pattern |

| Amide (-CONH-) | Sulfonamide (-SO2NH-) | Tetrahedral geometry, increased solubility |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Metabolically stable, mimics trans amide geometry |

| Amide (-CONH-) | 1,2,3-Triazole | Metabolically stable, can be longer than amide bond |

Ring Contraction/Heterocyclic Equivalents: Replacing the benzene (B151609) ring with a six-membered heteroaromatic ring, such as pyridine (B92270), is a common tactic. slideshare.netontosight.aiontosight.ai The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and alter the electronic distribution of the ring, potentially improving binding affinity or selectivity. nih.gov For example, pyridine carboxamides have been identified as potent inhibitors of various biological targets. ontosight.aiontosight.ai

Ring Expansion: Expanding the benzene ring to a larger aromatic system like naphthalene (B1677914) can allow the molecule to access additional binding pockets, often hydrophobic ones. enamine.net Naphthalene carboxamide derivatives have been explored for various therapeutic applications.

While specific data on ring expansion or contraction for N,N-diethyl-2-phenoxybenzamide is limited, the principles are widely applied in drug design. For example, in the development of the ACE inhibitor cilazaprilat, varying the ring size of a bicyclic structure was crucial for identifying the compound with the optimal interaction with the enzyme's binding site. nih.govnih.gov

Exploration of the Phenoxy Moiety

The phenoxy group is another key pharmacophoric element. Modifications to its substituent pattern and the ether linkage that connects it to the benzamide core are important avenues for SAR exploration.

The position of substituents on the phenoxy ring significantly impacts activity. In a series of 2-phenoxybenzamides developed as antiplasmodial agents, the substitution pattern on the phenoxy ring was found to be critical. It was determined that the aryloxy substituent itself was favorable for antiplasmodial activity.

Specifically, a 4-fluoro substituent on the phenoxy ring was shown to be beneficial for activity. ontosight.ai Replacing the 4-fluorophenoxy group with an unsubstituted phenoxy group led to a decrease in activity. ontosight.ai The para position appears to be particularly important; a para-substituted analogue showed the highest activity and selectivity in one study. slideshare.net In contrast, a meta-substituted derivative possessed only moderate activity. slideshare.net

The following table summarizes the effects of different substituents on the phenoxy ring on the antiplasmodial activity of a lead 2-phenoxybenzamide (B1622244) derivative.

| Compound | Phenoxy Ring Substituent | Antiplasmodial Activity (PfNF54 IC50, µM) |

|---|---|---|

| Lead Compound | 4-Fluoro | 0.4134 ontosight.ai |

| Analogue 1 | Unsubstituted (H) | 1.131 |

| Analogue 2 | 4-Acetamido | 1.146 ontosight.ai |

| Analogue 3 | 2-Phenoxy | 1.222 slideshare.net |

Replacing the oxygen atom of the ether linkage with other atoms or groups can modulate the compound's conformational flexibility, lipophilicity, and metabolic stability.

A prominent example is the replacement of the ether linkage (-O-) with a thioether linkage (-S-). In SAR studies of antiplasmodial compounds, this modification was explored. The resulting 4-(fluorophenyl)sulfanyl analogue exhibited distinctly improved activity and selectivity compared to its phenoxy counterpart. This suggests that the sulfur atom provides more favorable interactions with the biological target.

Another modification is the insertion of a methylene (B1212753) (-CH2-) spacer between the oxygen and the phenyl ring, creating a benzyloxy group instead of a phenoxy group. This alteration increases the flexibility of the molecule and the distance between the two aromatic rings, which can impact how the compound fits into a binding site.

The table below compares the activity of compounds with an ether linkage to those with an altered linkage.

| Compound | Linkage Type | Linkage Structure | Antiplasmodial Activity (PfNF54 IC50, µM) |

|---|---|---|---|

| Reference Compound | Ether | -O- | 0.6364 |

| Analogue | Thioether | -S- | 0.1946 |

Heterocyclic Replacements for the Phenoxy Ring

The phenoxy group at the 2-position of the benzamide scaffold is a crucial determinant of activity. Research into replacing this aromatic ring with various heterocyclic systems has yielded significant insights into the structural requirements for potent biological effects.

The substitution of the phenoxy moiety with different heterocyclic rings can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For instance, in the context of antiplasmodial activity, replacing the 2-(4-fluorophenoxy) group with a 4-(fluorophenyl)sulfanyl group resulted in a compound with distinctly improved selectivity and activity. nih.gov Conversely, replacement with anilino analogs led to a slight decrease in activity. nih.gov

In the pursuit of potent and selective agonists for certain receptors, such as the melanocortin subtype-4 receptor, the introduction of basic heterocycles has proven effective. For example, the incorporation of an imidazole (B134444) ring was found to be a beneficial modification. acs.org The rationale behind these substitutions often involves mimicking the spatial and electronic features of the original phenoxy ring while introducing novel interactions or improving pharmacokinetic properties. The nature of the heterocyclic ring, its substitution pattern, and its point of attachment to the benzamide core are all critical factors that are systematically varied in SAR studies.

Below is a table summarizing the effects of some heterocyclic replacements on the activity of this compound analogs.

| Original Group | Heterocyclic Replacement | Observed Effect on Activity |

| 2-(4-fluorophenoxy) | 4-(fluorophenyl)sulfanyl | Improved selectivity and activity nih.gov |

| 2-(4-fluorophenoxy) | Anilino analogs | Slightly decreased activity nih.gov |

| Phenoxy | Imidazole | Effective for receptor agonism acs.org |

This table is illustrative and based on findings from various SAR studies. The specific impact on activity is target-dependent.

Variational Analysis of the N,N-Diethyl Substituent

The N,N-diethyl group of the amide functionality is another key site for structural modification in SAR studies. Variations in this substituent can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

Systematic modifications to the N-alkyl substituents, including increasing the chain length (homologation) or introducing branching, have been explored to probe the steric and lipophilic requirements of the binding site. For example, in a series of arylpiperazine derivatives, the substitution at the ortho position of an aryl ring with an isopropyl group improved binding affinity nine-fold compared to the unsubstituted analog. acs.org Further enhancement was seen with a diethylamine (B46881) group at this position, indicating that the size and nature of the alkyl groups are critical. acs.org

The general approach involves synthesizing a series of analogs where the ethyl groups are replaced with methyl, propyl, isopropyl, butyl, or other alkyl groups. The biological activities of these analogs are then compared to determine the optimal alkyl substituent for a given target.

Incorporating the N,N-diethyl substituents into a cyclic amine system, such as piperidine, pyrrolidine, or morpholine, is a common strategy to constrain the conformation of the molecule. This reduction in conformational flexibility can lead to an increase in binding affinity by minimizing the entropic penalty upon binding to a receptor.

Replacing the diethylamino group with other amino substituents provides a way to explore the role of the nitrogen atom's environment and basicity. This can include substitution with other dialkylamines, arylamines, or more complex amine structures. In some cases, replacing the N,N-diethyl group with a piperazinyl ring, which can be further substituted, has led to compounds with improved properties. mdpi.com For example, the replacement of an N-Boc group on a piperazinyl moiety with an N-pivaloyl group was shown to enhance acid stability. nih.gov

The following table provides examples of how variations in the N,N-diethyl substituent can affect biological activity.

| Original Substituent | Modified Substituent | Rationale | Potential Outcome |

| N,N-diethyl | N,N-dimethyl | Probes for steric sensitivity | May increase or decrease potency depending on binding pocket size |

| N,N-diethyl | N-isopropyl, N-ethyl | Introduces branching | Can enhance binding through specific hydrophobic interactions |

| N,N-diethyl | Pyrrolidinyl | Constrains conformation | May increase binding affinity due to reduced conformational entropy |

| N,N-diethyl | Piperidinyl | Introduces a different ring size and conformation | Can alter selectivity and pharmacokinetic properties nih.gov |

| N,N-diethyl | Morpholinyl | Introduces a heteroatom for potential hydrogen bonding | May improve solubility and target interactions |

This table illustrates common modifications and their general purpose in SAR studies.

Positional Isomerism and its Impact on Mechanistic Interactions

The relative positions of the substituents on the aromatic rings of this compound have a profound effect on the molecule's three-dimensional structure and, consequently, its interaction with biological targets. Studies on positional isomers, where substituents are moved to different positions on the aromatic rings, are crucial for understanding the optimal geometry for binding.

For example, shifting a substituent group on the benzanilide (B160483) portion of a related molecule from the 2' to the 4' position was found to increase its antiplasmodial activity. nih.gov Similarly, in another series of compounds, a para-substituted analog showed the highest activity and selectivity, while the meta-substituted derivative was only moderately active. mdpi.com This highlights the sensitivity of the biological target to the precise placement of interacting groups. The use of positional isomers can lead to significant differences in properties, such as the formation of distinct supramolecular networks in coordination polymers. rsc.org

Stereochemical Influences on Ligand-Target Engagement

When a molecule contains chiral centers, its different stereoisomers can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over another. ethernet.edu.et

The introduction of chiral centers into this compound derivatives and the subsequent separation and testing of the individual enantiomers or diastereomers are essential for a complete understanding of the SAR. For instance, in a study of 4-alkyl-4-arylpiperidine derivatives, it was found that potent opioid agonists exhibited a preference for an axial 4-aryl chair conformation, while antagonist properties were associated with an equatorial 4-aryl chair conformation. nih.gov This demonstrates that the specific three-dimensional arrangement of the atoms is critical for determining the nature of the pharmacological response. The study of stereochemistry is fundamental to designing drugs with improved potency and reduced side effects, as often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. ethernet.edu.etdokumen.pub

Biological Activity and Mechanistic Investigations Pre Clinical and in Vitro

In Vitro Pharmacological Profiling against Molecular Targets

Comprehensive searches for in vitro pharmacological data for N,N-diethyl-2-phenoxybenzamide did not yield specific results. The following sections detail the absence of information for particular assays.

Receptor Binding Affinity Assays

No published studies containing data from receptor binding affinity assays for this compound were identified. Therefore, its specific binding profile and affinity (e.g., Kᵢ, Kₑ, or IC₅₀ values) for any molecular receptors remain uncharacterized in the public domain.

Enzyme Inhibition Kinetic Studies

There is no available information from kinetic studies to define the inhibitory effects of this compound on specific enzymes. Data regarding its potency (e.g., IC₅₀ or Kᵢ values) and mechanism of inhibition (e.g., competitive, non-competitive) are absent from the scientific literature.

Ion Channel Modulation Assays

No specific data from ion channel modulation assays for this compound could be located. Consequently, its activity as a potential modulator, blocker, or opener of any specific ion channels has not been documented.

Cellular Pathway Perturbation Analysis

Investigations into how this compound may affect cellular pathways at the molecular level have not been reported in the available scientific literature.

Gene Expression Profiling (Transcriptomics)

No transcriptomic studies, such as microarray or RNA-sequencing analyses, have been published for cells or tissues treated with this compound. As a result, there is no data on its potential effects on gene expression.

Protein Expression and Post-translational Modification Analysis (Proteomics)

There are no proteomics studies available for this compound. Information regarding its impact on global protein expression or post-translational modifications within cells is currently undocumented.

Metabolomic Fingerprinting of Cellular Responses

Metabolomic fingerprinting is an analytical approach used to generate a characteristic profile of metabolites in a biological sample (e.g., cell, tissue, or biofluid) following exposure to a compound. nih.govmdpi.com This technique does not necessarily identify every metabolite but provides a snapshot of the metabolic state, which can be used for classification or screening. mdpi.com By comparing the metabolic fingerprint of treated cells to untreated controls, researchers can infer which metabolic pathways are perturbed by the compound. mdpi.comnih.gov Common analytical methods for this include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.gov

Currently, there are no specific studies detailing the metabolomic fingerprinting of cellular responses to this compound. However, research on a related 2-phenoxybenzamide (B1622244), the Malaria Box compound MMV030666, revealed a metabolomic profile similar to that of atovaquone. researchgate.net This finding suggested a disruption of the mitochondrial electron transport chain, as evidenced by the accumulation of metabolites like dihydroorotate (B8406146) and N-carbamoyl-L-aspartate. researchgate.net A similar investigative approach for this compound would provide initial clues into its mode of action.

Identification of Direct Biological Targets and Off-Targets

Target deconvolution is a critical step in drug discovery that follows phenotypic screening. criver.com Once a compound is observed to produce a desired effect (a phenotype), the next challenge is to identify the specific molecular target or targets through which it exerts this effect. nih.gov This process is essential for understanding the mechanism of action and for further lead optimization. criver.com

Chemical Proteomics Methodologies (e.g., DARTS, SPIDER, SPR)

Chemical proteomics integrates chemical tools with proteomic techniques to identify the protein targets of small molecules directly within a complex biological system. acs.orgnih.gov These methods are powerful for mapping the interaction landscape of a compound in an unbiased manner. acs.orgeuropeanreview.org

There is no available data on the application of these specific methodologies to this compound. A hypothetical investigation would involve using one or more of these techniques to identify its binding partners in a relevant cell line.

| Methodology | Principle | Application |

| DARTS (Drug Affinity Responsive Target Stability) | Based on the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure, making it more resistant to degradation by proteases. europeanreview.org | Identifying protein targets by comparing the protease digestion patterns of cell lysates treated with and without the compound. europeanreview.org |

| SPIDER (SPotting-based Interaction-Dependent Response) | A high-throughput method for detecting ligand-protein interactions on a microarray format. | Screening compound libraries against a large number of proteins to identify binding partners. |

| SPR (Surface Plasmon Resonance) | An optical technique that measures the binding of a mobile analyte (the compound) to a target protein that is immobilized on a sensor surface by detecting changes in the refractive index. | Quantifying the kinetics and affinity (kon, koff, KD) of a ligand-target interaction in real-time. |

Affinity-Based Target Deconvolution Approaches

Affinity-based target deconvolution is a widely used strategy that relies on the specific binding interaction between a compound and its protein target. nih.gov Typically, the compound is modified to include a tag (like biotin) or is immobilized on a solid support (like beads) to "fish" for its binding partners from a cell lysate. nih.goveuropeanreview.org The captured proteins are then identified using mass spectrometry. europeanreview.org

Specific targets for this compound have not been identified using this approach. However, for the analogous 2-phenoxybenzamide from the Malaria Box project, potential targets were successfully identified. researchgate.net

Table of Potential Targets Identified for a Related 2-Phenoxybenzamide Analogue

| Compound | Identified Potential Target(s) | Implied Pathway Disruption |

|---|---|---|

| Malaria Box Compound 1 (Analogue) | Dihydroorotate-dehydrogenase, Cytochrome bc1 complex | Mitochondrial electron transport chain, Pyrimidine biosynthesis researchgate.netresearchgate.net |

Genetic Screens for Target Validation

Genetic screens serve as a complementary approach to validate targets identified through chemical proteomics or affinity-based methods. These screens can involve creating a library of mutants (e.g., using transposons) or employing RNA interference (RNAi) or CRISPR-Cas9 technology to systematically knock down or knock out genes. acs.org If altering a specific gene confers resistance or hypersensitivity to the compound, it provides strong evidence that the encoded protein is a relevant target or part of the target pathway. acs.org No genetic screen data is currently available for this compound.

Mechanism of Action Elucidation at the Molecular Level

Elucidating the mechanism of action at the molecular level involves understanding precisely how a compound interacts with its validated target to produce a biological effect. This requires detailed structural and functional studies.

Ligand-Target Interaction Modes (Orthosteric vs. Allosteric)

Once a target, such as a receptor or enzyme, is identified, a key question is where the compound binds.

Orthosteric Binding: The ligand binds to the primary, active site of the protein. nih.gov This is the same site used by the endogenous substrate or ligand. Orthosteric ligands are often competitive inhibitors or agonists. nih.gov

Allosteric Binding: The ligand binds to a secondary site on the protein, distinct from the orthosteric site. plos.orgmdpi.com This binding event induces a conformational change in the protein that modulates the activity of the active site, either enhancing (Positive Allosteric Modulator, PAM) or reducing (Negative Allosteric Modulator, NAM) the effect of the orthosteric ligand. nih.govfrontiersin.org

Without confirmed biological targets for this compound, its mode of interaction—whether orthosteric or allosteric—remains unknown. Determining this would require binding assays and structural biology studies (like X-ray crystallography or Cryo-EM) of the compound in complex with its target protein. Studies on other molecules have shown that even within the same receptor family, some ligands can bind orthosterically while others bind to allosteric sites, highlighting the need for specific experimental validation. nih.gov

Functional Consequences of Target Modulation (e.g., Agonism, Antagonism)

There is currently no available scientific literature detailing the functional consequences of target modulation for this compound. Studies that would elucidate whether this compound acts as an agonist, antagonist, or other type of modulator at specific biological targets have not been identified. Therefore, its functional effects on any potential protein targets remain uncharacterized.

Multi-Targeting Potential and Polypharmacology

Similarly, there is no information available from published research to suggest or evaluate the multi-targeting potential or polypharmacology of this compound. Investigations into the binding profile of this compound across a range of biological targets have not been reported. As a result, its capacity to interact with multiple targets, a key aspect of polypharmacology, is unknown.

Computational Chemistry and Cheminformatics Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as N,N-diethyl-2-phenoxybenzamide, and a protein target. Such studies on analogous phenoxybenzamide derivatives have been pivotal in identifying their biological targets and mechanism of action. For instance, related phenoxybenzamide compounds have been investigated as potential antiplasmodial agents, with molecular docking studies suggesting the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase and cytochrome bc1 complex as plausible targets. mdpi.com Other studies have explored phenoxybenzamide derivatives as inhibitors of succinate (B1194679) dehydrogenase and poly(ADP-ribose) polymerase 10 (PARP10), as well as antagonists for the kappa opioid receptor, all employing molecular docking to rationalize their findings. nih.govresearchgate.netnih.govacs.org

Active Site Recognition and Binding Pose Prediction

The initial step in a molecular docking study of this compound would involve the identification of a relevant biological target. Based on the activities of structurally similar molecules, a range of enzymes or receptors could be selected for investigation. Once a protein target is chosen, its three-dimensional structure, typically obtained from crystallographic or cryo-electron microscopy experiments and deposited in the Protein Data Bank (PDB), is prepared for the docking simulation.

The active site, a specific pocket or groove on the protein surface where the ligand binds, is then defined. This region is characterized by a unique combination of amino acid residues that can form various types of interactions with the ligand. For this compound, the phenoxy and benzamide (B126) moieties provide opportunities for aromatic interactions, such as π-π stacking with residues like phenylalanine, tyrosine, or tryptophan. The carbonyl oxygen of the amide group can act as a hydrogen bond acceptor, while the diethylamino group can also participate in specific interactions within the binding pocket.

Docking algorithms then systematically explore a multitude of possible conformations and orientations of this compound within the defined active site. The output of this process is a set of predicted binding poses, each representing a plausible interaction mode between the ligand and the protein. These poses are then ranked based on their calculated binding affinity.

Binding Energy Calculations and Scoring Functions

A critical component of molecular docking is the scoring function, which is a mathematical model used to estimate the binding free energy of the ligand-protein complex. researchgate.netresearchgate.net A lower (more negative) binding energy generally indicates a more stable complex and a higher binding affinity. Scoring functions take into account various energetic contributions, including:

Van der Waals interactions: These are attractive or repulsive forces between atoms that are in close proximity.

Electrostatic interactions: These include interactions between charged groups and hydrogen bonds.

Desolvation effects: The energy penalty associated with removing the ligand and the protein's binding site from the solvent (water) and bringing them together.

Entropy penalties: The loss of conformational freedom of the ligand upon binding. researchgate.net

The predicted binding poses of this compound are evaluated using a chosen scoring function, and the pose with the best score is considered the most likely binding mode. The calculated binding energy provides a quantitative measure of the compound's potential potency against the target protein.

To illustrate the potential output of such a study, a hypothetical molecular docking analysis of this compound against a putative protein target is presented in the table below.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Hypothetical Kinase A | -8.5 | Phe123, Tyr45, Leu67, Val89, Asp90 | π-π stacking, Hydrophobic, Hydrogen bond |

| Hypothetical GPCR B | -7.9 | Trp234, Phe156, Ile78, Ser91 | π-π stacking, Hydrophobic, Hydrogen bond |

| Hypothetical Enzyme C | -9.2 | Tyr345, Val12, Ala34, Lys88 | π-π stacking, Hydrophobic, Hydrogen bond, Ionic |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs. The development of a QSAR model for phenoxybenzamides would involve synthesizing and testing a library of derivatives with systematic variations in their chemical structure.

2D and 3D QSAR Approaches for Predictive Modeling

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR: This method utilizes molecular descriptors that are calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties such as molecular weight, logP (a measure of lipophilicity), molar refractivity, and topological indices that describe the connectivity of atoms in the molecule. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that relates these descriptors to the observed biological activity.

3D-QSAR: This approach considers the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. In these methods, the molecules are aligned in 3D space, and their steric and electrostatic fields are calculated on a grid surrounding them. The variations in these fields are then correlated with the biological activity to generate a 3D map that highlights regions where modifications to the chemical structure would likely enhance or diminish activity.

For a series of phenoxybenzamide analogs including this compound, a QSAR study could reveal the importance of the diethylamino group's size and the electronic properties of the phenoxy ring for a specific biological activity.

The following table provides a hypothetical example of a 2D-QSAR dataset for a series of phenoxybenzamide derivatives.

| Compound | Molecular Weight | logP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| This compound | 283.36 | 4.1 | 0 | 2 | 5.2 | 5.5 |

| Analog 1 | 255.31 | 3.5 | 1 | 2 | 10.8 | 10.1 |

| Analog 2 | 297.39 | 4.5 | 0 | 3 | 2.1 | 2.4 |

| Analog 3 | 311.33 | 3.9 | 1 | 3 | 8.7 | 8.9 |

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Generation and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. It can be generated based on the common features of a set of active compounds or from the ligand-protein complex obtained from a docking study. For this compound and its active analogs, a pharmacophore model might consist of features such as an aromatic ring, a hydrogen bond acceptor, and a hydrophobic group arranged in a specific 3D geometry.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with diverse chemical scaffolds, which can then be acquired or synthesized for biological testing.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. ncats.io MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of their movements and conformational changes.

An MD simulation of the this compound-protein complex, initiated from the best-docked pose, can provide valuable insights into:

The stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, the stability of the predicted binding mode can be assessed.

Conformational changes: MD simulations can reveal how the ligand and protein adapt to each other upon binding. This can include subtle shifts in the protein's side chains or larger-scale conformational changes in loop regions.

The role of solvent: The explicit inclusion of water molecules in the simulation allows for a more accurate representation of the binding environment and the role of water in mediating ligand-protein interactions.

Binding free energy calculations: More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be applied to MD simulation trajectories to obtain more accurate estimates of the binding free energy.

By providing a detailed picture of the dynamic nature of the ligand-protein interaction, molecular dynamics simulations complement the findings from molecular docking and QSAR studies, contributing to a more comprehensive understanding of the molecular basis of action for this compound.

In Silico ADME Prediction and Pharmacokinetic Modeling

The effectiveness of a drug is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used in early drug discovery to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures. nih.govkims-imio.com

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain, and predicting a molecule's permeability is a key challenge. nih.gov In silico models for BBB permeability prediction are often based on Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov These models use calculated molecular descriptors to build mathematical equations that correlate a molecule's structure with its ability to cross the BBB, typically expressed as logBB (the logarithm of the ratio of the concentration of a compound in the brain to that in the blood). nih.govarxiv.org

Commonly used molecular descriptors for these predictions include:

Molecular Weight (MW): Lower MW is generally favored for passive diffusion across the BBB.

Lipophilicity (logP): An optimal range of lipophilicity is required; too high can lead to non-specific binding, while too low prevents membrane partitioning.

Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms. Lower TPSA is generally associated with better BBB penetration.

Number of Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds are favorable for crossing the lipid-rich BBB.

Web-based platforms like SwissADME and PreADMET integrate these descriptors to provide rapid predictions of ADME properties. kims-imio.combmdrc.org

| Property | Predicted Value | Implication for BBB Permeability |

|---|---|---|

| Molecular Weight (g/mol) | 283.36 | Within the favorable range (<500 g/mol). |

| logP (Octanol/Water) | ~3.8 | Indicates good lipophilicity, favorable for membrane permeation. |

| Topological Polar Surface Area (TPSA) (Ų) | ~38.7 | Well below the typical cutoff of 90 Ų, suggesting good potential for BBB penetration. biotechnologia-journal.org |

| Hydrogen Bond Donors | 0 | Favorable (low number). |

| Hydrogen Bond Acceptors | 3 (two O, one N) | Acceptable number. |

| Rotatable Bonds | 6 | Indicates molecular flexibility. |

The metabolic stability of a compound determines its half-life in the body. Metabolism, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, involves chemical modifications to make compounds more water-soluble for excretion. Predicting the "metabolic hotspots"—the atoms in a molecule most likely to be metabolized—is crucial for designing more stable analogues. nih.gov

Software like SMARTCyp and MetaSite are widely used for this purpose. moldiscovery.comnih.govcambridgemedchemconsulting.com These programs use different approaches, including reactivity models based on quantum chemistry and 3D docking into CYP enzyme structures, to predict sites of metabolism. nih.govfrontiersin.org For this compound, the likely metabolic pathways include:

N-dealkylation: The removal of one or both ethyl groups from the nitrogen atom is a very common metabolic pathway for N,N-diethyl amides.

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic rings, particularly at the para-position of the unsubstituted phenoxy ring, which is sterically accessible and electronically activated.

Aliphatic Hydroxylation: Hydroxylation on the ethyl chains, though generally a less favored pathway compared to N-dealkylation.

| Predicted Hotspot Rank | Metabolic Reaction | Site | Rationale |

|---|---|---|---|

| 1 | N-de-ethylation | α-carbon of ethyl group | A primary and rapid metabolic pathway for N-alkylamides catalyzed by CYP enzymes. nih.gov |

| 2 | Aromatic Hydroxylation | para-position of phenoxy ring | Electron-donating effect of the ether oxygen activates the ring for electrophilic attack. nih.gov |

| 3 | Aromatic Hydroxylation | Unsubstituted positions of the benzamide ring | Less likely than the phenoxy ring but still a possible site for oxidation. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. ajchem-a.com By calculating the electron density, DFT can provide insights into various chemical properties, including the distribution of electrons and the energies of molecular orbitals. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. mdpi.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com For this compound, DFT calculations can predict the energies and spatial distributions of these orbitals.

HOMO: Likely to be localized on the electron-rich phenoxy ring, indicating this part of the molecule is prone to react with electrophiles.

LUMO: Expected to be distributed over the electron-withdrawing benzamide portion, suggesting this area is susceptible to nucleophilic attack.

This analysis helps predict how the molecule will interact in chemical reactions and with biological targets. irjweb.comimperial.ac.uk

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.5 | Represents the ionization potential; indicates electron-donating capability. mdpi.com |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.2 | Represents the electron affinity; indicates electron-accepting capability. mdpi.com |

| HOMO-LUMO Gap (ΔE) | 5.3 | A relatively large gap suggests good kinetic stability of the molecule. malayajournal.org |

Electrostatic Potential Surfaces

Computational chemistry provides powerful tools to understand the intrinsic properties of molecules, and the analysis of electrostatic potential surfaces (MEP) is a key component of these investigations. researchgate.netnih.gov An electrostatic potential surface is a map of the electrostatic potential plotted onto the constant electron density surface of a molecule. researchgate.netresearchgate.net This analysis is crucial for predicting and understanding the reactive behavior of a molecule, as it illustrates the charge distribution and identifies regions that are electron-rich or electron-poor. nih.gov